

Application Notes: Phase 2 Trial of Lisavanbulin in EB1-Positive rGBM

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Compound Focus: Lisavanbulin

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1. Scientific Rationale and Preclinical Evidence The end-binding 1 (EB1) protein, a key regulator of microtubule dynamics, is overexpressed in a subset of glioblastomas and is correlated with poor prognosis [1]. Preclinical studies demonstrate that EB1 overexpression promotes tumor cell migration, proliferation, and accelerates tumor growth in mouse models [1]. Importantly, EB1 expression has emerged as a predictive biomarker for response to specific microtubule-targeting agents. In orthotopic mouse models, EB1-high glioblastomas showed significantly longer survival when treated with **lisavanbulin** compared to EB1-low tumors [2]. This suggests that targeting the EB1-microtubule axis can exploit a key vulnerability in this aggressive tumor subtype.

2. Clinical Trial Evidence and Benchmarking A recent phase 1/2a study (NCT02490800) of oral **lisavanbulin** in patients with recurrent high-grade glioma, including GBM, provides strong foundational data [2].

- **Recommended Phase 2 Dose (RP2D):** 30 mg once daily for patients with brain tumors.
- **Safety Profile:** The most common treatment-related adverse events were nausea and fatigue. Dose-limiting toxicities at higher doses included reversible neurologic effects such as confusion and hallucinations [2].
- **Efficacy Signal:** The trial reported "profound, durable responses in a subset of patients with recurrent refractory grade 4 astrocytoma or glioblastoma" [2].

For a single-arm Phase 2 trial in rGBM, a target **Objective Response Rate (ORR)** of >25% is recommended to demonstrate convincing antitumor activity, based on a historical benchmark ORR of 7.6%

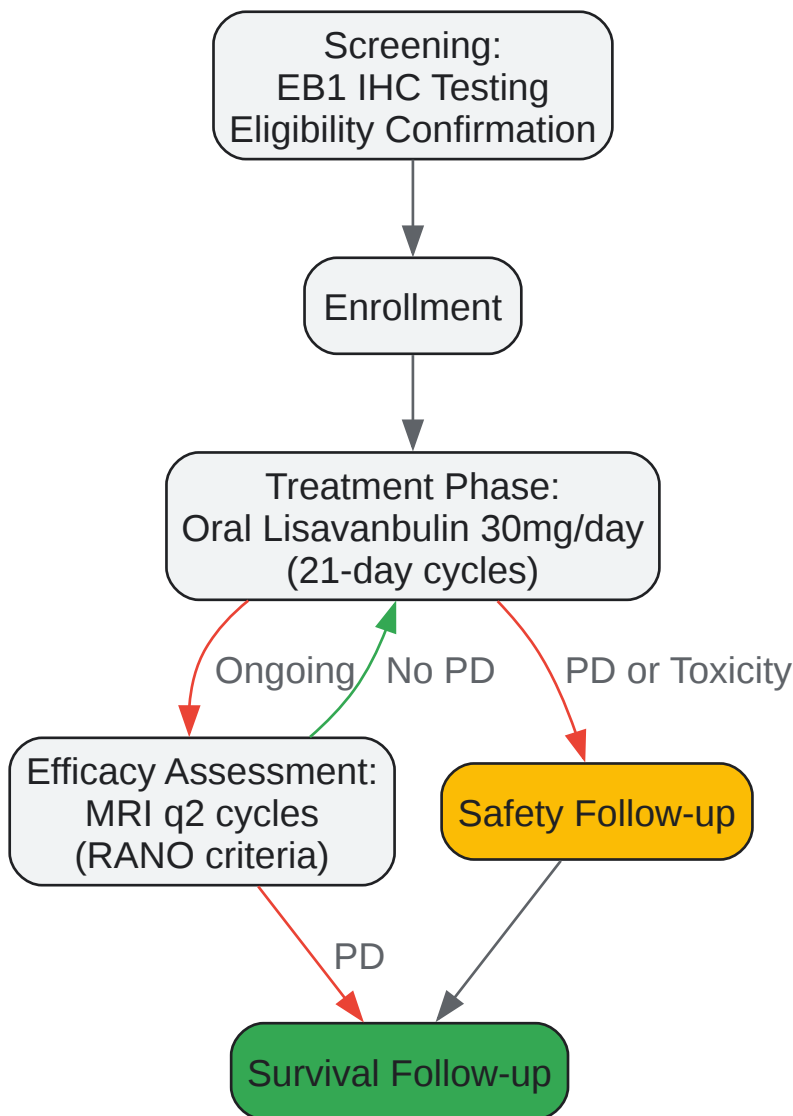
for cytotoxic agents like lomustine and temozolomide [3].

Detailed Clinical Trial Protocol

Protocol Title: A Phase 2, Single-Arm, Open-Label Study to Evaluate the Efficacy and Safety of **Lisavanbulin** in Patients with EB1-Positive Recurrent Glioblastoma

1. Study Schema and Design A single-arm, multicenter trial evaluating the efficacy of oral **lisavanbulin** in adults with EB1-positive, recurrent IDH-wildtype GBM.

The diagram below illustrates the patient journey through the study.



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2. Key Eligibility Criteria The table below outlines the core inclusion and exclusion criteria for patient selection.

Category	Criterion
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| **Inclusion** | Histologically-confirmed IDH-wildtype GBM at first or second recurrence. Confirmed EB1-positive tumor (by central IHC review). Age \geq 18 years. Karnofsky Performance Status (KPS) \geq 70. Adequate bone marrow, liver, and renal function. | | **Exclusion** | Prior treatment with bevacizumab or other VEGF inhibitors [4]. More than two prior lines of systemic therapy. Evidence of recent intracranial hemorrhage. Uncontrolled significant medical illness. |

3. Study Objectives and Endpoints

Objective	Primary Endpoint	Secondary Endpoints
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| **Efficacy** | **Objective Response Rate (ORR)** (Percentage of patients with CR or PR per RANO criteria) | **Overall Survival (OS)** **Progression-Free Survival (PFS) at 6 months** Duration of Response (DOR) | | **Safety** | Incidence and severity of Adverse Events (AEs) graded per NCI CTCAE v5.0 | |

4. Biomarker Assessment Protocol

- **Specimen Type:** Archival tumor tissue from initial diagnosis or recurrence (preferred).
- **Methodology:** Immunohistochemistry (IHC) performed centrally.
- **Primary Antibody:** Clone 5 anti-EB1 antibody (BD Bioscience) [1].
- **Scoring System:** A semi-quantitative scoring system (0 to 3+) will be used. A score of **2+ or 3+** is required for eligibility, as these scores were associated with worse survival and are predictive of drug response in models [1].

5. Statistical Considerations

- **Sample Size:** A sample size of **≥ 40 patients** is recommended to demonstrate statistical significance compared to historical controls with high confidence ($p < 0.01$) and power ($>80\%$), assuming a target ORR of $>25\%$ [3].

- **Analysis:** The primary ORR analysis will be performed on the Full Analysis Set. A two-sided 95% confidence interval will be calculated. OS and PFS will be estimated using the Kaplan-Meier method.

Experimental Methodology Details

EB1 Immunohistochemistry Protocol

- **Tissue Preparation:** 4-5 μm sections from formalin-fixed, paraffin-embedded (FFPE) tumor blocks.
- **Antigen Retrieval:** Heat-induced epitope retrieval in citrate buffer (pH 6.0).
- **Staining:** Incubate with primary anti-EB1 antibody, followed by appropriate biotinylated secondary antibody and streptavidin-HRP detection. DAB is used as the chromogen.
- **Negative Control:** Isotype-matched IgG under identical conditions [1].
- **Scoring:** A pathologist, blinded to clinical data, will score the staining based on intensity and distribution. Cytoplasmic staining is evaluated [1].

Discussion and Future Directions

This protocol presents a biomarker-driven strategy for a patient population with a high unmet need. The selection of EB1-positive patients enriches for those most likely to benefit from **lisavanbulin**, potentially improving trial success rates and accelerating drug development.

Future directions may include:

- Exploring **lisavanbulin** in combination with other agents, such as radiotherapy or temozolomide, in newly diagnosed GBM settings [2].
- Correlative studies to further refine the predictive biomarker signature, potentially incorporating genetic and protein expression analysis beyond EB1 IHC [2].
- Investigation of the interplay between EB1 expression and the tumor immune microenvironment to identify potential synergy with immunotherapies.

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